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Compound of Interest

Compound Name: 3-Ethoxycyclohexene

Cat. No.: B15376129 Get Quote

An In-depth Analysis of Predicted NMR, IR, and MS Data for Researchers, Scientists, and Drug

Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 3-ethoxycyclohexene. Due to the limited availability of experimental spectra for this

specific compound, this document focuses on predicted values derived from established

principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and

mass spectrometry (MS). The information is presented to assist researchers and professionals

in the fields of chemistry and drug development in the potential identification and

characterization of 3-ethoxycyclohexene.

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for 3-
ethoxycyclohexene. These values have been estimated based on the analysis of its chemical

structure and comparison with known spectroscopic data for analogous compounds containing

similar functional groups (ethers and alkenes).

Table 1: Predicted ¹H NMR Spectroscopic Data for 3-
Ethoxycyclohexene
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Chemical Shift (δ,
ppm)

Multiplicity Protons Assignment

~5.8 - 5.6 m 2H
Vinylic Protons (H-1,

H-2)

~4.0 - 3.8 m 1H Methine Proton (H-3)

~3.5 - 3.3 q 2H
Methylene Protons (-

OCH₂CH₃)

~2.2 - 1.5 m 6H

Allylic and Aliphatic

Protons (H-4, H-5, H-

6)

~1.2 t 3H
Methyl Protons (-

OCH₂CH₃)

Predicted for a solution in a standard deuterated solvent (e.g., CDCl₃).

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-
Ethoxycyclohexene

Chemical Shift (δ, ppm) Carbon Assignment

~130 - 125 C Vinylic Carbons (C-1, C-2)

~75 - 70 C Methine Carbon (C-3)

~65 - 60 C
Methylene Carbon (-

OCH₂CH₃)

~30 - 20 C
Aliphatic Carbons (C-4, C-5, C-

6)

~15 C Methyl Carbon (-OCH₂CH₃)

Predicted for a solution in a standard deuterated solvent (e.g., CDCl₃).
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Table 3: Predicted IR Spectroscopic Data for 3-
Ethoxycyclohexene

Wavenumber
(cm⁻¹)

Intensity Functional Group Vibrational Mode

~3100 - 3000 Medium =C-H Stretching

~3000 - 2850 Strong C-H Stretching

~1660 - 1640 Medium C=C Stretching

~1200 - 1050 Strong C-O Stretching

Predicted for a neat liquid sample.

Table 4: Predicted Mass Spectrometry Data for 3-
Ethoxycyclohexene

m/z Relative Intensity Assignment

126 Moderate [M]⁺ (Molecular Ion)

97 High [M - C₂H₅]⁺

81 High
[C₆H₉]⁺ (Loss of ethoxy

radical)

53 Moderate [C₄H₅]⁺

Predicted for electron ionization (EI) mass spectrometry.

Experimental Protocols
The following are detailed methodologies for the key experiments that would be cited if this

were based on experimental data. These protocols are standard procedures for the

spectroscopic analysis of liquid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Approximately 5-25 mg of the liquid sample (for ¹H NMR) or 50-100 mg

(for ¹³C NMR) is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d,

CDCl₃).[1] A small amount of an internal standard, such as tetramethylsilane (TMS), may be

added for chemical shift referencing. The solution is then transferred to a clean, dry 5 mm

NMR tube.

Instrumentation: The NMR spectra are recorded on a spectrometer, for instance, a 400 MHz

instrument.

¹H NMR Acquisition: The ¹H NMR spectrum is acquired using a standard pulse sequence.

Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a

spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm),

and a relaxation delay of 1-5 seconds between scans.

¹³C NMR Acquisition: The ¹³C NMR spectrum is typically acquired with proton decoupling to

simplify the spectrum to single lines for each unique carbon atom. A larger number of scans

is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C

isotope.

Infrared (IR) Spectroscopy
Sample Preparation: For a neat liquid sample, a drop of the compound is placed between

two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.[2][3][4] The plates are

then pressed together to form a thin film.

Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FT-IR)

spectrometer.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The

sample is then placed in the instrument's sample holder, and the sample spectrum is

acquired. The instrument software automatically subtracts the background spectrum to

produce the final spectrum of the compound. The typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction: For a volatile liquid, a small amount of the sample is introduced into the

mass spectrometer, often via a direct insertion probe or by injection into a gas
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chromatograph (GC) coupled to the mass spectrometer.

Ionization: Electron ionization (EI) is a common method for volatile organic compounds. In

the ion source, the sample molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and their abundance is recorded as a function of

their m/z value to generate the mass spectrum.

Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of 3-
ethoxycyclohexene and the correlation between its structure and predicted spectroscopic

signals.
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Figure 1: Workflow for Spectroscopic Analysis of 3-Ethoxycyclohexene
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Caption: Workflow for the spectroscopic analysis of 3-ethoxycyclohexene.
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Figure 2: Structure-Spectra Correlation for 3-Ethoxycyclohexene

Chemical Structure

Predicted Spectroscopic Signals

3-Ethoxycyclohexene

C=C C-O-C Alkyl C-H

¹H & ¹³C NMR

Vinylic Region
(~5.7 ppm, ~128 ppm)

Ether Region
(~3.9 ppm, ~73 ppm)

Aliphatic Region
(~2.0-1.5 ppm, ~25 ppm)

IR

~1650 cm⁻¹ (C=C stretch) ~1100 cm⁻¹ (C-O stretch) ~2900 cm⁻¹ (C-H stretch)

MS

m/z 126 [M]⁺ m/z 81 [M-OEt]⁺

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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